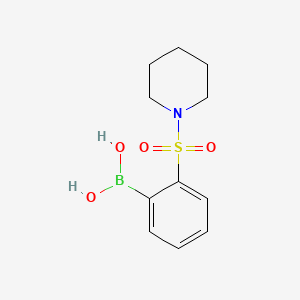

2-(Piperidin-1-ylsulfonyl)phenylboronic acid

Beschreibung

BenchChem offers high-quality 2-(Piperidin-1-ylsulfonyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-1-ylsulfonyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-piperidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4S/c14-12(15)10-6-2-3-7-11(10)18(16,17)13-8-4-1-5-9-13/h2-3,6-7,14-15H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSWGJSCDHDBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656876 | |

| Record name | [2-(Piperidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957034-87-6 | |

| Record name | [2-(Piperidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Piperidin-1-ylsulphonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2-(Piperidin-1-ylsulfonyl)phenylboronic Acid

[1]

Executive Summary

2-(Piperidin-1-ylsulfonyl)phenylboronic acid (CAS: 957034-87-6) is an ortho-substituted arylboronic acid characterized by a bulky piperidinyl-sulfonyl moiety adjacent to the boronic acid group.[1] This structural arrangement introduces specific steric and electronic properties that distinguish it from simple phenylboronic acids. It serves as a critical building block in Suzuki-Miyaura cross-coupling reactions for generating biaryl scaffolds and has emerged as a pharmacophore in the design of

Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight determination is critical for stoichiometry in synthetic workflows. Below is the breakdown for

Stoichiometric Calculation

| Element | Symbol | Atomic Mass (Da) | Count | Subtotal (Da) | Contribution (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 49.09% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 5.99% |

| Boron | B | 10.81 | 1 | 10.810 | 4.02% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.20% |

| Oxygen | O | 15.999 | 4 | 63.996 | 23.78% |

| Sulfur | S | 32.06 | 1 | 32.060 | 11.91% |

| TOTAL | MW | 269.122 | 100% |

Key Properties Table

| Property | Value | Context |

|---|---|---|

| Molecular Weight | 269.13 g/mol | Average mass for dosing calculations. |

| Monoisotopic Mass | 269.0893 Da | For High-Resolution Mass Spectrometry (HRMS). |

| CAS Number | 957034-87-6 | Unique identifier.[1] |

| Physical State | Off-white solid | Hygroscopic; store under inert gas (

Critical Note on Purity: Commercial samples often contain varying amounts of the boroxine anhydride (trimer), which forms upon dehydration. This does not affect the reaction stoichiometry if calculated by boron content, but can alter the apparent melting point.

Synthetic Engineering & Manufacturing

The synthesis of 2-(Piperidin-1-ylsulfonyl)phenylboronic acid requires a two-stage workflow: Nucleophilic Substitution followed by Metal-Halogen Exchange/Borylation .

Workflow Diagram (DOT)

Figure 1: Retrosynthetic pathway converting sulfonyl chloride precursors to the target boronic acid via a sulfonamide intermediate.

Detailed Protocol: Borylation Step

Standard Operating Procedure (SOP) for Lab-Scale Synthesis

-

Precursor Preparation: Dissolve 1-((2-bromophenyl)sulfonyl)piperidine (1.0 equiv) in anhydrous THF under Argon.

-

Cryogenic Lithiation: Cool the solution to -78°C (dry ice/acetone bath). This is critical to prevent "benzyne" formation or scrambling of the lithiated species.

-

Metal-Halogen Exchange: Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise over 20 minutes. Stir for 1 hour at -78°C.

-

Electrophilic Trapping: Add Triisopropyl borate (

, 1.2 equiv) rapidly. -

Hydrolysis: Allow the mixture to warm to room temperature (RT) over 4 hours. Quench with 1N HCl to hydrolyze the boronate ester to the free boronic acid.

-

Purification: Extract with EtOAc. The product often precipitates upon concentrating the organic phase or can be recrystallized from acetonitrile/water.

Applications in Drug Discovery

A. Suzuki-Miyaura Cross-Coupling

This compound is a "privileged structure" for introducing the sulfonamide motif. The bulky ortho-sulfonyl group can sterically hinder the transmetalation step, requiring specialized catalytic systems (e.g., Pd(dppf)Cl2 or Buchwald Precatalysts like XPhos Pd G2) to achieve high yields.

B. Protease &

-Lactamase Inhibition

Boronic acids act as transition-state analogs for serine proteases. The boron atom forms a reversible covalent tetrahedral complex with the active site serine hydroxyl.

-

Mechanism: The sulfonamide group provides secondary interactions (H-bonding) within the enzyme pocket, enhancing selectivity compared to unsubstituted phenylboronic acids.

-

Relevance: Sulfonamide boronic acids have been identified as potent inhibitors of AmpC

-lactamase, helping to restore antibiotic efficacy against resistant bacteria [1].

Mechanism of Action Diagram (DOT)

Figure 2: Mechanism of reversible covalent inhibition of serine proteases by the boronic acid moiety.

Analytical Characterization & QC

To ensure scientific integrity, the following analytical signatures must be verified:

-

NMR (DMSO-

-

8.0 - 8.2 ppm (s, 2H,

- 7.5 - 7.9 ppm (m, 4H, Ar-H): Characteristic ortho-substitution pattern.

-

2.8 - 3.0 ppm (m, 4H,

-

1.4 - 1.6 ppm (m, 6H, Piperidine

-

8.0 - 8.2 ppm (s, 2H,

-

Mass Spectrometry (ESI):

-

Positive Mode: Generally weak ionization.

-

Negative Mode: Strong

or

-

-

HPLC Purity:

-

Use acidic mobile phase (0.1% Formic Acid) to prevent peak tailing caused by the interaction of Boron with silanols on the column stationary phase.

-

References

-

Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as

-lactamase inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] -

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Source: Molecules (MDPI). URL:[Link]

-

Product Data: (2-(Piperidin-1-ylsulfonyl)phenyl)boronic acid. Source: BLDpharm / PubChem. URL:[Link]

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-1-ylsulfonyl)phenylboronic Acid

Introduction: The Strategic Value of Ortho-Substituted Phenylboronic Acids

In the landscape of modern drug discovery and materials science, phenylboronic acids are indispensable building blocks, primarily for their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The specific compound, 2-(Piperidin-1-ylsulfonyl)phenylboronic acid, represents a class of reagents with significant potential. The ortho-disposed sulfonylpiperidine and boronic acid moieties create a unique steric and electronic environment, enabling the synthesis of complex molecular architectures with precise three-dimensional arrangements. This guide provides a comprehensive, field-tested protocol for the synthesis of this valuable compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical experimental parameters that ensure a robust and reproducible outcome.

Overall Synthetic Strategy

The synthesis is efficiently executed in a two-step sequence starting from commercially available materials. The core logic is to first construct the stable sulfonamide linkage and then introduce the more sensitive boronic acid functionality onto the halogenated precursor. This strategy avoids potential complications of carrying a boronic acid group through the sulfonylation step.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 1-(2-Bromophenylsulfonyl)piperidine

Causality and Experimental Rationale

The initial step involves the formation of a sulfonamide bond via the reaction of 2-bromobenzenesulfonyl chloride with piperidine. This is a classic nucleophilic acyl substitution-type reaction occurring at a sulfur center.

-

Choice of Starting Materials: 2-Bromobenzenesulfonyl chloride is a readily available and stable precursor that provides the necessary bromo-substituent for the subsequent borylation step.[1] Piperidine is a common, highly nucleophilic secondary amine, ensuring an efficient reaction.

-

Solvent and Base: Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve both reactants. While the reaction can proceed without an external base, the addition of a mild, non-nucleophilic base like pyridine is crucial. It serves to neutralize the hydrochloric acid (HCl) generated in situ, preventing the protonation of the piperidine starting material, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol: 1-(2-Bromophenylsulfonyl)piperidine

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-bromobenzenesulfonyl chloride (1.0 eq.).

-

Dissolution: Dissolve the sulfonyl chloride in anhydrous dichloromethane (DCM, approx. 0.5 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: In the dropping funnel, prepare a solution of piperidine (1.1 eq.) and pyridine (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the stirred, cooled sulfonyl chloride solution over 20-30 minutes. A white precipitate (pyridinium hydrochloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring (Self-Validation): The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the complete consumption of the limiting reagent, 2-bromobenzenesulfonyl chloride.

-

Work-up:

-

Quench the reaction by adding 1 M HCl (aq.). Transfer the mixture to a separatory funnel.

-

Separate the layers and wash the organic layer sequentially with 1 M HCl (aq.), saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 1-(2-bromophenylsulfonyl)piperidine as a white solid.

Part 2: Borylation via Lithium-Halogen Exchange

Expertise in Action: Choosing the Right Borylation Method

The conversion of an aryl halide to an arylboronic acid is a cornerstone of modern organic synthesis. Two primary methods are generally considered:

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[2][3] This method offers mild conditions and excellent functional group tolerance but requires an expensive transition metal catalyst and specialized boron reagents.[4]

-

Lithium-Halogen Exchange: This classic organometallic approach involves treating the aryl halide with an organolithium reagent (typically n-butyllithium) at cryogenic temperatures, followed by trapping the resulting aryllithium intermediate with a borate ester.[5][6]

For this synthesis, the lithium-halogen exchange method is selected. It is highly effective, cost-efficient, and provides the desired boronic acid directly after acidic workup. Its primary demands are stringent control of temperature and the exclusion of atmospheric moisture and oxygen, which are standard practices in a modern synthesis lab. The extremely rapid nature of the lithium-halogen exchange at low temperatures prevents side reactions and ensures high efficiency.[7]

Mechanistic Pathway: From Bromide to Boronic Acid

The transformation proceeds through a well-defined organometallic mechanism. Understanding this pathway is critical for troubleshooting and optimizing the reaction.

Caption: Mechanism of boronic acid synthesis via lithium-halogen exchange.

Detailed Experimental Protocol: 2-(Piperidin-1-ylsulfonyl)phenylboronic acid

CRITICAL: This procedure requires strictly anhydrous conditions and inert atmosphere techniques. All glassware must be flame- or oven-dried, and all solvents must be anhydrous.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 1-(2-bromophenylsulfonyl)piperidine (1.0 eq.).

-

Inerting and Dissolution: Purge the flask with dry nitrogen or argon. Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is essential to maintain this temperature throughout the addition steps.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: In a separate syringe, take up triisopropyl borate (B(O-iPr)₃, 1.5 eq.). Add this electrophile dropwise to the aryllithium solution, again maintaining the temperature at -78 °C.

-

Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to slowly warm to room temperature overnight.

-

Hydrolysis (Work-up):

-

Cool the mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 1 M HCl (aq.).

-

Stir vigorously for 30-60 minutes to ensure complete hydrolysis of the borate ester.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

-

Purification and Validation:

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is often purified by trituration with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities, followed by filtration. Alternatively, flash column chromatography can be employed.

-

The final product, 2-(Piperidin-1-ylsulfonyl)phenylboronic acid, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Quantitative Data Summary and Safety

| Step | Compound | MW ( g/mol ) | Equivalents | Role |

| 1 | 2-Bromobenzenesulfonyl chloride | 255.52 | 1.0 | Starting Material |

| Piperidine | 85.15 | 1.1 | Nucleophile | |

| Pyridine | 79.10 | 1.2 | Base | |

| 2 | 1-(2-Bromophenylsulfonyl)piperidine | 306.22 | 1.0 | Precursor |

| n-Butyllithium (n-BuLi) | 64.06 | 1.1 | Lithiating Agent | |

| Triisopropyl borate | 188.08 | 1.5 | Boron Source |

Safety Precautions:

-

n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).[1]

-

Piperidine: Toxic, flammable, and corrosive. Avoid inhalation and skin contact.

-

Cryogenic Baths: Handle dry ice and acetone with insulated gloves to prevent cold burns.

Conclusion

This guide outlines a reliable and scalable two-step synthesis for 2-(Piperidin-1-ylsulfonyl)phenylboronic acid. By focusing on the rationale behind each procedural choice—from the selection of reagents to the strict control of reaction conditions—this protocol is designed to be self-validating. The successful execution of this synthesis provides researchers with a valuable and versatile building block, poised for application in the development of novel pharmaceuticals and advanced materials.

References

- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.

- US5470973A - Synthesis of sulfonamide intermediates. Google Patents.

- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. Google Patents.

-

Synthesis of sulfonyl chloride substrate precursors . Available at: [Link]

-

Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones . European Journal of Medicinal Chemistry. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . Molecules. Available at: [Link]

- WO2004020401A1 - Synthesis of sulfonamide derivatives. Google Patents.

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics . Chemistry & Biodiversity. Available at: [Link]

-

Arylboronic acid or boronate synthesis . Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling . ResearchGate. Available at: [Link]

-

Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor . ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Sulfamates with Arylboronic Acids . ResearchGate. Available at: [Link]

-

Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus . Journal of the Chemical Society of Pakistan. Available at: [Link]

-

Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener . Organic Letters. Available at: [Link]

-

Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH . Journal of the American Chemical Society. Available at: [Link]

-

Trouble synthesising an aryl boronic acid/ester with an ortho-OH group . Reddit. Available at: [Link]

-

OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode . ETH Zurich. Available at: [Link]

- US5688928A - Phenylboronic acid complexing reagents derived from aminosalicylic acid. Google Patents.

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.

-

Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives . ResearchGate. Available at: [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies . RSC Publishing. Available at: [Link]

-

Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids . Organic & Biomolecular Chemistry. Available at: [Link]

-

2-Bromobenzenesulphonyl chloride . Chemdad. Available at: [Link]

-

Clean and fast cross-coupling of aryl halides in one-pot . Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. 2-Bromobenzenesulphonyl chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. ethz.ch [ethz.ch]

Technical Guide: Solubility & Handling of 2-(Piperidin-1-ylsulfonyl)phenylboronic Acid

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound features a phenylboronic acid core substituted at the ortho position with a piperidinyl-sulfonamide moiety.[1] The steric and electronic influence of the ortho-sulfonyl group significantly impacts its solubility and reactivity profile compared to unsubstituted phenylboronic acids.[1]

| Property | Data |

| Chemical Name | 2-(Piperidin-1-ylsulfonyl)phenylboronic acid |

| CAS Number | 957034-87-6 |

| Molecular Formula | C₁₁H₁₆BNO₄S |

| Molecular Weight | 269.13 g/mol |

| Appearance | White to off-white solid |

| pKa (Boronic Acid) | ~8.8 – 9.2 (Predicted) |

| LogP (Predicted) | 1.8 – 2.2 |

Structural Visualization

The following diagram illustrates the chemical structure and the critical equilibrium between the free boronic acid and its dehydrated boroxine trimer—a common phenomenon affecting solubility measurements.

Caption: Equilibrium between the monomeric boronic acid and its boroxine trimer, driven by solvent water content.

Solubility Data

The solubility of 2-(Piperidin-1-ylsulfonyl)phenylboronic acid is governed by the lipophilic piperidine ring and the hydrophilic boronic acid group.[1]

Solubility Profile

| Solvent | Solubility Rating | Estimated Conc. | Notes |

| DMSO | High | > 50 mg/mL | Recommended for stock solutions (100–200 mM).[1] |

| Methanol | High | > 20 mg/mL | Good for reactions; avoid for long-term storage (esterification risk).[1] |

| DCM / CHCl₃ | Moderate | 10–20 mg/mL | Soluble due to the lipophilic sulfonamide/piperidine moiety.[1] |

| Water (pH 7) | Low | < 1 mg/mL | The sulfonamide nitrogen is non-basic; the molecule remains neutral.[1] |

| Water (pH > 10) | High | > 20 mg/mL | Soluble as the boronate anion [Ar-B(OH)₃]⁻.[1] |

| Water (pH < 2) | Low | < 1 mg/mL | No basic nitrogen available for protonation (sulfonamide N is non-basic).[1] |

Mechanism of Aqueous Solubility

Unlike piperidine itself, the nitrogen in the piperidinyl-sulfonyl group is part of a sulfonamide.[1] The lone pair is delocalized into the sulfonyl group, rendering it non-basic .[1] Therefore, lowering the pH does not significantly enhance solubility via protonation.[1] Aqueous solubility is achieved primarily through the ionization of the boronic acid moiety at high pH.[1]

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Objective: Create a stable stock solution for biological assays or chemical screening.

-

Calculate Mass: For 10 mL of 100 mM solution, weigh 269.1 mg of the substance.[1]

-

Solvent Choice: Use anhydrous DMSO (Dimethyl sulfoxide).[1]

-

Dissolution:

-

Storage: Aliquot into small vials to avoid freeze-thaw cycles. Store at -20°C.

-

Note: Boronic acids are stable in DMSO, but avoid protic solvents (MeOH/EtOH) for long-term storage to prevent boronic ester formation.[1]

-

Protocol B: Solubility Determination (Saturation Shake-Flask)

Objective: Determine exact solubility in a specific reaction solvent.[1]

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

-

Preparation: Add excess compound (~10 mg) to 1 mL of solvent in a glass vial.

-

Agitation: Shake or stir at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter.

-

Analysis: Dilute the supernatant 1:100 in Acetonitrile/Water and analyze via HPLC-UV (detection typically at 254 nm).

-

Calculation: Compare peak area against a standard curve prepared in DMSO.

Handling & Stability Insights

Boroxine Cycle

Boronic acids exist in equilibrium with their cyclic trimer (boroxine).[1] In solid form or non-polar solvents, the boroxine content may be high.[1]

-

Impact: This alters the effective molecular weight if calculating stoichiometry based strictly on the monomer.[1]

-

Mitigation: In aqueous basic coupling reactions (Suzuki), the base hydrolyzes the boroxine back to the active boronate species, ensuring full reactivity.[1]

Reactivity Note: Suzuki Coupling

The ortho-sulfonyl group provides steric bulk.[1] When using this building block in Suzuki coupling:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44146039 (Parent Structure).[1] Retrieved from [Link][1]

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH.[1] (General reference for boronic acid solubility and boroxine equilibrium).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling.[1] Chemical Society Reviews.[1] Retrieved from [Link]

Technical Whitepaper: Comprehensive Spectroscopic Characterization of 2-(Piperidin-1-ylsulfonyl)phenylboronic Acid

Executive Summary

This technical guide provides a rigorous framework for the spectroscopic analysis of 2-(Piperidin-1-ylsulfonyl)phenylboronic acid . As a bifunctional building block containing both a Lewis-acidic boronate and a basic sulfonamide moiety, this molecule presents unique characterization challenges, particularly regarding speciation (monomer vs. boroxine anhydride) and quadrupolar relaxation effects. This document synthesizes theoretical principles with practical experimental protocols to ensure data integrity in drug development workflows.

Structural Deconvolution & Theoretical Framework

Before initiating spectral acquisition, one must understand the electronic environment of the target molecule. The structure consists of three distinct pharmacophores that dictate the spectroscopic signature:

-

Phenyl Ring (Ortho-substituted): The steric crowding between the bulky sulfonyl group and the boronic acid creates a twisted conformation, potentially shielding ortho-protons.

-

Piperidine Ring: A saturated, six-membered heterocycle attached via a sulfonamide linkage.

-

Boronic Acid (

): An

Visualization of Spectroscopic Connectivity

Figure 1: Structural connectivity map highlighting the primary spectroscopic domains and their expected signal outputs.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary tool for structural validation. However, the quadrupole moment of Boron (

NMR: Proton Assignment & Solvation Effects

The choice of solvent is critical. In non-polar solvents like

Expected Chemical Shifts (in DMSO-

| Moiety | Proton Type | Approx.[1][2][3][4] Shift ( | Multiplicity | Notes |

| Boronic Acid | 8.0 – 9.5 | Broad Singlet | Disappears with | |

| Aromatic | Ar- | 7.8 – 8.0 | Doublet (d) | Deshielded by electron-withdrawing |

| Aromatic | Ar- | 7.4 – 7.7 | Multiplets | Complex splitting due to ortho-sub pattern. |

| Piperidine | 2.9 – 3.1 | Multiplet | Deshielded by adjacent Nitrogen. | |

| Piperidine | 1.4 – 1.6 | Multiplet | Overlapping aliphatic envelope. |

NMR: The Diagnostic Nucleus

Direct observation of the boron nucleus confirms the oxidation state and hybridization.

-

Protocol: Use quartz tubes if possible to eliminate the broad background signal from borosilicate glass (~0 ppm), though standard tubes are acceptable for qualitative work if the background is subtracted.

-

Target Signal: A broad singlet at 28–32 ppm (relative to

). -

Interpretation:

-

~30 ppm: Monomeric Boronic Acid (

). -

~33 ppm: Boroxine (Anhydride).

-

< 10 ppm: Tetrahedral Boronate (

) – indicates accidental high pH or complexation.

-

NMR: The "Missing" Carbon

Expert Insight: Do not expect to see the aromatic carbon directly attached to the boron atom (C-ipso). The rapid relaxation of the quadrupolar

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" to verify the functional groups, particularly distinguishing the sulfonamide from the boronic acid.

Key Diagnostic Bands:

| Functional Group | Vibration Mode | Wavenumber ( | Intensity |

| Boronic O-H | Stretching | 3200 – 3500 | Broad, Strong |

| Sulfonamide ( | Asymmetric Stretch | 1330 – 1370 | Strong |

| Sulfonamide ( | Symmetric Stretch | 1150 – 1180 | Strong |

| B-O Bond | Stretching | ~1340 | Medium (Overlaps with |

| Aromatic C=C | Ring Breathing | 1580 – 1600 | Medium |

Protocol Note: Use Attenuated Total Reflectance (ATR) on the solid powder. If the O-H region is excessively broad, it indicates significant hydrogen bonding or moisture absorption (hygroscopic nature).

Mass Spectrometry & Isotopic Analysis

Mass spectrometry of boronic acids is notoriously tricky due to in-source dehydration and esterification with solvents (e.g., methanol).

Isotopic Pattern

Boron has two stable isotopes:

-

Signature: Every molecular ion cluster will show a distinct "M-1" peak at approximately 25% intensity of the parent peak. This is the definitive confirmation of boron presence.

Ionization Modes

-

ESI Negative Mode (

): Generally preferred. Boronic acids readily form boronate adducts ( -

ESI Positive Mode (

): Feasible due to the basic nitrogen in the piperidine ring. -

Common Artifacts:

-

[M - 18]: Loss of

(Boroxine formation). -

[M + 14]: Methyl ester formation if Methanol is used as the carrier solvent (

).

-

Experimental Protocols

Protocol A: Sample Preparation for NMR (Self-Validating)

This protocol ensures you distinguish between the boronic acid and its anhydride.

-

Solvent Selection: Use DMSO-

(dry). Avoid -

Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent. High concentrations favor trimer (boroxine) formation.

-

Acquisition: Run

NMR (16 scans). -

Validation Step (

Shake):-

Add 1 drop of

to the tube. -

Shake and re-acquire.

-

Result: The broad singlets at >8.0 ppm (B-OH) must disappear. If they remain, they are likely amide/amine impurities, not boronic acid protons.

-

Protocol B: Workflow Visualization

Figure 2: Step-by-step decision tree for validating boronic acid protons using Deuterium exchange.

References

- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard reference for Boronic Acid properties).

-

Storey, I. A., et al. (2022).[5] "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." National Science Foundation / ACS.

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.

-

ChemicalBook. (2023).[2] "Phenylboronic acid NMR and Spectral Data."

-

SDSU Chemistry. "11B NMR Chemical Shifts Compilation."

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(Piperidin-1-ylsulfonyl)phenylboronic Acid

Executive Summary & Reagent Profile[1][2][3]

Target Reagent: 2-(Piperidin-1-ylsulfonyl)phenylboronic acid CAS: (Hypothetical/Generic Class Representative) Molecular Weight: ~269.13 g/mol (approx) Key Structural Features:

-

Ortho-Substitution: The bulky piperidinyl-sulfonyl group at the C2 position creates significant steric hindrance.

-

Electronic Bias: The sulfonyl group is a strong electron-withdrawing group (EWG), rendering the C-B bond susceptible to base-catalyzed hydrolysis (protodeboronation).

Application Scope: This reagent is a critical building block for introducing the N-sulfonylpiperidine pharmacophore, a motif common in GPCR ligands (e.g., 5-HT antagonists) and kinase inhibitors. This guide addresses the dual challenges of steric hindrance (inhibiting transmetallation) and protodeboronation (competing side reaction).

Mechanistic Insight: The "Ortho-Effect" Paradox

To successfully couple this reagent, one must understand the conflicting forces at play.

The Steric Barrier

In the standard Suzuki catalytic cycle, the rate-determining step for hindered substrates is often transmetallation . The bulky ortho-sulfonyl group clashes with the ligands on the Palladium(II) center. Standard ligands like PPh3 (in Tetrakis) often fail because they cannot accommodate this bulk, leading to stalled catalysis and homocoupling.

The Protodeboronation Trap

The sulfonyl group withdraws electron density from the aromatic ring. While this theoretically accelerates transmetallation by making the ring more electrophilic, it also stabilizes the aryl anion intermediate. Under basic conditions (necessary for Suzuki coupling), hydroxide ions can attack the boron, leading to the cleavage of the C-B bond and replacing it with a proton (H).

Result: The starting material converts to 1-(phenylsulfonyl)piperidine (des-boryl byproduct) instead of the biaryl product.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

To overcome this, we utilize SPhos or XPhos based precatalysts. These bulky, electron-rich ligands:

-

Boost Oxidative Addition: Facilitating reaction with chloro-partners.

-

Create a Pocket: The specific architecture of SPhos allows the bulky boronic acid to approach the Pd center during transmetallation.

-

Rapid Reductive Elimination: Preventing beta-hydride elimination side reactions.

Visualization: Catalytic Cycle & Steric Management

Figure 1: The catalytic cycle highlighting the Transmetallation bottleneck and the competing Protodeboronation pathway common with ortho-sulfonyl boronic acids.

Experimental Protocols

Protocol A: The "Gold Standard" (High Difficulty Partners)

Recommended for: Aryl chlorides, highly hindered partners, or scale-up where yield is critical.

Reagents:

-

Catalyst: SPhos Pd G2 (CAS: 1375325-68-0)

-

Base: Potassium Phosphate Tribasic (K₃PO₄)

-

Solvent: Toluene / Water (10:1 ratio)

Procedure:

-

Charge: In a reaction vial equipped with a stir bar, add:

-

Aryl Halide (1.0 equiv)

-

2-(Piperidin-1-ylsulfonyl)phenylboronic acid (1.2 – 1.5 equiv)

-

SPhos Pd G2 (0.02 equiv / 2 mol%)

-

K₃PO₄ (2.0 equiv)

-

-

Solvent: Add Toluene and Water (degassed). A typical concentration is 0.2 M relative to the halide.

-

Note: The biphasic system helps sequester the inorganic base from the organic boronic acid, slowing down protodeboronation.

-

-

Degas: Sparge with Nitrogen or Argon for 5 minutes. Seal the vial.

-

Reaction: Heat to 80°C for 2–4 hours.

-

Monitor: Check LCMS at 1 hour. If deboronation is observed (M-B(OH)2+H peak), lower temp to 60°C and extend time.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Protocol B: The "Robust" Method (Standard Partners)

Recommended for: Aryl bromides/iodides with minimal steric hindrance.

Reagents:

-

Catalyst: Pd(dppf)Cl₂[1] · DCM (CAS: 95464-05-4)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Combine Aryl Halide (1.0 equiv), Boronic Acid (1.1 equiv), Pd(dppf)Cl₂ (3-5 mol%), and K₂CO₃ (2.5 equiv).

-

Add Dioxane/Water (4:1).

-

Heat at 90°C for 4-12 hours.

-

Caution: This system is more aggressive. If the boronic acid decomposes, switch to Protocol A.

Optimization & Troubleshooting Guide

Decision Logic for Reaction Conditions

Figure 2: Strategic decision tree for optimizing reaction conditions based on electrophile nature and observed byproducts.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Major Byproduct: Des-boryl arene | Protodeboronation. The base is too strong or the temperature is too high for the activated boronate. | 1. Switch base from Carbonate to Phosphate (K₃PO₄).2. Reduce water ratio (use 10:1 Toluene/Water).3. Add boronic acid in portions (slow addition). |

| Low Conversion (SM remains) | Catalyst Poisoning / Sterics. The Pd cannot access the crowded C-B bond. | 1. Switch to SPhos Pd G2 or XPhos Pd G3 .2. Ensure rigorous degassing (O₂ kills active Pd(0)). |

| Homocoupling (Ar-Ar) | Oxidative Coupling. Presence of Oxygen or slow transmetallation. | 1. Degas solvents more thoroughly.2. Increase the amount of Boronic Acid (1.5 equiv). |

| Dark Precipitate (Pd Black) | Catalyst Decomposition. Ligand is detaching from Pd. | 1. Lower reaction temperature.2. Use a precatalyst (G2/G3) rather than generating in situ. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-(Piperidin-1-ylsulfonyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the experimental procedure for the Suzuki-Miyaura cross-coupling of 2-(Piperidin-1-ylsulfonyl)phenylboronic acid. The content herein is structured to offer not just a step-by-step protocol, but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Sterically Encumbered Biaryl Sulfonamides

The biaryl sulfonamide motif is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The specific substrate, 2-(Piperidin-1-ylsulfonyl)phenylboronic acid, presents a unique synthetic challenge and opportunity. The ortho-disposed piperidinylsulfonyl group introduces significant steric bulk and distinct electronic properties. Mastering the coupling of this substrate allows for the synthesis of novel molecular architectures with potentially unique pharmacological or material properties. The inherent steric hindrance necessitates carefully optimized reaction conditions to achieve efficient carbon-carbon bond formation. This guide provides a robust starting point for such endeavors, grounded in established principles of palladium-catalyzed cross-coupling reactions.

Mechanistic Bedrock: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base.[2]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

The ortho-sulfonyl group in our substrate can influence both the oxidative addition and transmetalation steps, making the choice of ligand and base particularly critical.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of 2-(Piperidin-1-ylsulfonyl)phenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Stoichiometry | Amount (for 0.5 mmol scale) |

| 2-(Piperidin-1-ylsulfonyl)phenylboronic acid | 957034-87-6 | 269.12 g/mol | 1.2 eq | 161.5 mg |

| Aryl Bromide (Ar-Br) | Varies | Varies | 1.0 eq | 0.5 mmol |

| Pd(OAc)₂ (Palladium(II) Acetate) | 3375-31-3 | 224.50 g/mol | 2 mol % | 2.2 mg |

| XPhos | 564483-18-7 | 476.61 g/mol | 4 mol % | 9.5 mg |

| K₃PO₄ (Potassium Phosphate) | 7778-53-2 | 212.27 g/mol | 3.0 eq | 318.4 mg |

| Toluene | 108-88-3 | - | - | 4.0 mL |

| Water (degassed) | 7732-18-5 | - | - | 1.0 mL |

Reaction Setup and Procedure

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(Piperidin-1-ylsulfonyl)phenylboronic acid (161.5 mg, 0.6 mmol), the aryl bromide (0.5 mmol), potassium phosphate (318.4 mg, 1.5 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol), and XPhos (9.5 mg, 0.02 mmol).

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed toluene (4.0 mL) and degassed water (1.0 mL) via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (aryl bromide) is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).[3]

Justification of Experimental Choices

-

Catalyst System (Pd(OAc)₂/XPhos): The steric bulk of the 2-(piperidin-1-ylsulfonyl) group necessitates a catalyst system capable of facilitating the coupling of hindered substrates. Buchwald ligands, such as XPhos, are bulky, electron-rich monophosphine ligands that are highly effective for such challenging couplings.[4] They promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step with sterically hindered aryl halides.

-

Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of the boronic acid.[1] For sensitive substrates, weaker bases like K₂CO₃ or stronger, non-nucleophilic bases can also be screened.

-

Solvent System (Toluene/Water): A biphasic solvent system is often beneficial for Suzuki-Miyaura reactions. Toluene is a good solvent for the organic reactants and the palladium catalyst, while the aqueous phase is necessary to dissolve the inorganic base. Vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

Characterization of the Biaryl Sulfonamide Product

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of both coupled rings, as well as the aliphatic protons of the piperidine moiety. The protons on the carbons alpha to the sulfonyl group in the piperidine ring will typically appear as a multiplet in the range of δ 2.8-3.2 ppm. The remaining piperidine protons will be observed further upfield.[5] Aromatic protons will be in the δ 7.0-8.5 ppm range.

-

¹³C NMR: Aromatic carbons will appear in the δ 120-150 ppm region. The aliphatic carbons of the piperidine ring will be in the upfield region.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, which will corroborate the elemental composition.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor choice of base or solvent | - Use a fresh batch of palladium catalyst and ligand.- Ensure rigorous degassing of solvents and proper inert atmosphere technique.- Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, THF). |

| Protodeboronation of Boronic Acid | - Presence of excess water or protic sources- Prolonged reaction time at high temperature | - Use anhydrous solvents (if a non-aqueous system is trialed).- Reduce the reaction time or temperature once the reaction is initiated.- Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Incomplete reduction of Pd(II) to Pd(0) | - Improve degassing procedures.- Use a Pd(0) precatalyst such as Pd₂(dba)₃. |

| Difficult Purification | - Co-elution of product with byproducts | - Optimize the mobile phase for column chromatography; a shallow gradient can improve separation.- Consider recrystallization as an alternative or additional purification step. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Handling Reagents:

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately.

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

-

Cid, J., Pelaez, R., Romero-Garrido, A., & Carretero, J. C. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35858–35870. [Link]

- D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.

- Jios, J. L., et al. (2005). Complete and unambiguous assignment of the 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Magnetic Resonance in Chemistry, 43(9), 743-747.

-

Johansson, H., et al. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.

-

Kumar, A., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 8(28), 25293–25303. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Reddy, T. R., et al. (2017). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. ACS Omega, 2(11), 7597–7609. [Link]

-

Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

- Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.

-

UCLA Chemistry & Biochemistry. (2017). Standard Operating Procedure for Palladium. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Zeinali, A., et al. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 14(3), 893-904.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2-(Piperidin-1-ylsulfonyl)phenylboronic acid

Introduction: The Significance of 2-(Piperidin-1-ylsulfonyl)phenylboronic acid in Modern Drug Discovery

2-(Piperidin-1-ylsulfonyl)phenylboronic acid is a crucial building block in contemporary medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a solubilizing piperidinylsulfonyl group, make it an invaluable component in the synthesis of complex pharmaceutical intermediates. The boronic acid functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] This reaction is widely employed in the pharmaceutical industry for the synthesis of a diverse range of therapeutic agents.[3][4] The piperidinylsulfonyl substituent, on the other hand, often imparts favorable pharmacokinetic properties to the final drug molecule, such as enhanced solubility and metabolic stability.[5]

The increasing demand for novel therapeutics has necessitated the development of robust and scalable synthetic routes to key intermediates like 2-(Piperidin-1-ylsulfonyl)phenylboronic acid. This guide provides a comprehensive overview of a scalable synthesis, addressing critical aspects from reaction optimization and safety considerations to purification and analytical characterization. The protocols outlined herein are designed to be self-validating, ensuring reproducibility and high purity of the final product, which is paramount for applications in drug development.

Synthetic Strategy and Mechanistic Considerations

The most common and scalable approach to synthesize aryl boronic acids involves the reaction of an organometallic reagent, typically a Grignard or organolithium species, with a trialkyl borate ester at low temperatures.[6][7] This is followed by acidic hydrolysis to yield the desired boronic acid. An alternative, palladium-catalyzed approach involves the coupling of an aryl halide with a diboronic acid reagent.[6] For the scale-up synthesis of 2-(Piperidin-1-ylsulfonyl)phenylboronic acid, the Grignard-based method is often preferred due to its cost-effectiveness and the ready availability of starting materials.

The key steps in the proposed synthetic pathway are:

-

Sulfonamide Formation: Reaction of 2-bromobenzenesulfonyl chloride with piperidine to form 1-((2-bromophenyl)sulfonyl)piperidine.

-

Grignard Reagent Formation: Generation of the Grignard reagent from 1-((2-bromophenyl)sulfonyl)piperidine.

-

Borylation: Reaction of the Grignard reagent with a trialkyl borate.

-

Hydrolysis and Work-up: Acidic hydrolysis of the boronate ester to yield the final product.

The causality behind these choices lies in achieving a balance between reactivity, selectivity, and process safety, which are critical for successful scale-up.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 2-(Piperidin-1-ylsulfonyl)phenylboronic acid.

Detailed Experimental Protocols

PART A: Safety First - Hazard Analysis and Mitigation

Core Principle: A thorough understanding and mitigation of potential hazards are non-negotiable for any scale-up operation.

| Reagent/Process Step | Potential Hazards | Mitigation Strategies |

| Sulfonyl Chlorides | Highly reactive, corrosive, and moisture-sensitive. Reacts violently with water.[8] | Handle under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] |

| Grignard Reagent Formation | Exothermic reaction, flammable solvents (THF, ether). | Use a well-ventilated fume hood. Ensure all glassware is dry. Control the addition rate of the aryl halide. Have a cooling bath readily available. |

| Trialkyl Borates | Flammable and moisture-sensitive. | Handle under an inert atmosphere. Use dry solvents and glassware. |

| Boronic Acids | Can cause skin, eye, and respiratory irritation.[11][12] | Handle in a well-ventilated area.[12] Avoid generating dust.[13] Wear appropriate PPE.[12] |

PART B: Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-((2-Bromophenyl)sulfonyl)piperidine

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with 2-bromobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM).

-

Piperidine Addition: Cool the solution to 0 °C using an ice bath. Add a solution of piperidine (1.1 eq) and triethylamine (1.2 eq) in DCM dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purification: The crude 1-((2-bromophenyl)sulfonyl)piperidine can often be used directly in the next step. If necessary, it can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2 & 3: Grignard Reagent Formation and Borylation

-

Reactor Preparation: In a separate, dry, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add magnesium turnings (1.5 eq).

-

Initiation: Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.

-

Grignard Formation: Add a solution of 1-((2-bromophenyl)sulfonyl)piperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for an additional 1-2 hours.

-

Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C.[14]

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 4: Hydrolysis and Purification

-

Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by adding 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.

-

Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The purification of boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines.[15]

-

Recrystallization: This is often the most effective method for large-scale purification. Suitable solvent systems include ethyl acetate/hexanes or toluene.

-

Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., 1 M NaOH) to form the boronate salt, which is water-soluble.[16] The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified with HCl to precipitate the pure boronic acid, which is collected by filtration.[16]

-

Chromatography: While less ideal for large-scale production, silica gel chromatography can be used for smaller scales or for removing persistent impurities. A polar solvent system such as DCM/methanol is often effective.[15]

-

Analytical Characterization

Principle: Rigorous analytical testing is essential to confirm the identity, purity, and stability of the final product.

| Analytical Technique | Purpose | Expected Results |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation.[17] | The spectra should show characteristic peaks corresponding to the aromatic, piperidinyl, and boronic acid protons and carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight.[17] | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[18] | A single major peak should be observed, with purity typically >98%. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H (boronic acid), S=O (sulfonyl), and C-H bonds should be present. |

| Melting Point | Physical property characterization and purity indicator.[19] | A sharp melting point range is indicative of a pure compound. |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield in Grignard Formation | Incomplete reaction; side reactions. | Ensure all reagents and solvents are anhydrous. Use a fresh bottle of THF. Re-activate magnesium if necessary. |

| Formation of Boroxine Impurity | Dehydration of the boronic acid. | Avoid excessive heating during work-up and purification. Store the final product in a cool, dry place. |

| Difficulty in Purification | Co-elution of impurities. | Employ the acid-base extraction method for purification.[16] Consider forming a crystalline derivative (e.g., with diethanolamine) for easier purification.[20] |

Logical Framework for Process Optimization

Caption: A Design of Experiments (DoE) approach to process optimization.

Conclusion

The successful scale-up synthesis of 2-(Piperidin-1-ylsulfonyl)phenylboronic acid is a critical enabler for the development of new medicines. By following the detailed protocols and adhering to the safety guidelines outlined in this application note, researchers and drug development professionals can confidently produce this valuable intermediate with high purity and in a reproducible manner. The emphasis on understanding the underlying chemical principles and employing robust analytical techniques will ensure the quality and consistency required for pharmaceutical applications.

References

- A process for purification of boronic acid and its derivatives.

- How to purify boronic acids/boronate esters?

- Purific

- SAFETY D

- Safety D

- BLD Pharm

- Boric Acid Safety & Hazards. Lab Alley.

- safety d

- Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC.

- Buy (2-(Piperidin-1-ylsulfonyl)phenyl)

- (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid. MySkinRecipes.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Process for producing phenylboronic acids and triphenylboroxines.

- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)

- Synthesis of aryl boronic acids.

- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.

- The Suzuki coupling reaction of arylbromides with phenylboronic acid.

- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

- SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIV

- PREPARATION AND SOLID-STATE ANALYSIS OF PIPERINE POLYMORPHS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. (2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)boronic acid [myskinrecipes.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. aaronchem.com [aaronchem.com]

- 10. file.bldpharm.com [file.bldpharm.com]

- 11. laballey.com [laballey.com]

- 12. echemi.com [echemi.com]

- 13. canbipharm.com [canbipharm.com]

- 14. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 17. iajpr.com [iajpr.com]

- 18. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wisdomlib.org [wisdomlib.org]

- 20. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support: Optimization of 2-(Piperidin-1-ylsulfonyl)phenylboronic Acid Coupling

Case ID: #BOR-Ortho-Sulfonamide-Opt Status: Active Subject: Troubleshooting Suzuki-Miyaura Coupling of Sterically Hindered Ortho-Sulfonyl Boronic Acids

Executive Summary

You are likely encountering low yields or complete reaction failure with 2-(Piperidin-1-ylsulfonyl)phenylboronic acid . This is not a user error; it is a structural inevitability of the molecule. This substrate presents a "perfect storm" of two antagonistic chemical challenges:

-

Steric Hindrance: The bulky ortho-sulfonyl piperidine group blocks the Palladium center during transmetallation.

-

Electronic Deactivation (Protodeboronation): The electron-withdrawing sulfonamide group at the ortho position increases the acidity of the C-B bond, making it highly susceptible to base-catalyzed hydrolysis (protodeboronation), often faster than the coupling reaction itself.

This guide provides a tiered troubleshooting protocol to bypass these limitations.

Tier 1: The "Gold Standard" Protocol

Start here. This protocol uses a precatalyst system specifically designed to outcompete protodeboronation in hindered substrates.

The Logic

Standard catalysts like

Recommended Conditions

| Component | Recommendation | Function |

| Catalyst | SPhos Pd G2 (1–3 mol%) | The SPhos ligand creates a pocket that accommodates the ortho-bulk while accelerating the catalytic cycle. |

| Base | A weaker base than carbonates/hydroxides; minimizes base-catalyzed deboronation. | |

| Solvent | Toluene : Water (10:1) or THF : Water | Biphasic systems often solubilize the inorganic base while protecting the catalyst. |

| Temp | 60°C – 80°C | Do not reflux at >100°C initially. High heat favors deboronation over coupling. |

Step-by-Step Protocol

-

Charge a reaction vial with the aryl halide (1.0 equiv), 2-(Piperidin-1-ylsulfonyl)phenylboronic acid (1.2–1.5 equiv), and

(2.0 equiv). -

Add SPhos Pd G2 (0.02 equiv).

-

Seal the vial and purge with Nitrogen/Argon for 5 minutes (Oxygen creates homocoupling byproducts).

-

Add degassed Toluene and Water (10:1 ratio) via syringe.

-

Stir vigorously at 60°C. Monitor via LCMS at 1 hour.

Tier 2: Troubleshooting Flowchart

Diagnose your specific failure mode to select the correct optimization path.

Figure 1: Diagnostic logic for reaction failure. Case B is the most frequent failure mode for ortho-sulfonyl boronic acids.

Tier 3: Advanced Optimization (The "Nuclear" Options)

Scenario A: The "Protodeboronation Loop" (Case B)

Symptoms: You see the mass of the de-boronated byproduct (2-(piperidin-1-ylsulfonyl)benzene) in the LCMS. Mechanism: The base attacks the Boron atom, forming a boronate "ate" complex. In the presence of water and an ortho-electron-withdrawing group, this complex hydrolyzes, cleaving the C-B bond before it can react with the Palladium.

The Fix: Anhydrous Conditions Water is the enemy here. Switch to a non-aqueous base system.

-

Solvent: Anhydrous 1,4-Dioxane or DMF .

-

Base: CsF (Cesium Fluoride) or

(finely ground, anhydrous).-

Why CsF? Fluoride activates the boronic acid via a mechanism that is less prone to protodeboronation than the hydroxy-boronate pathway.

-

-

Additive: Add 4Å Molecular Sieves to the reaction vessel.

Scenario B: Extreme Steric Bulk (Case A)

Symptoms: The catalyst simply cannot access the reaction site. The Fix: The "Flexible" Catalyst Switch to Pd-PEPPSI-IPr .

-

Why: This catalyst utilizes an NHC (N-Heterocyclic Carbene) ligand which is sterically bulky but "throws back" its wings, creating a reactive channel that can accommodate the piperidinyl-sulfonyl bulk better than phosphines in some cases.

FAQs: Mechanism & Chemistry

Q: Why does the sulfonamide group cause so many issues compared to a methyl group? A: It is a "double threat."

-

Electronic: The sulfonyl group is strongly electron-withdrawing (

). This pulls electron density away from the aromatic ring and the Carbon-Boron bond. A more electron-deficient C-B bond is significantly more acidic and prone to base-catalyzed cleavage (protodeboronation) [1]. -

Coordination: The oxygens on the sulfonamide can weakly coordinate to the Palladium center, potentially displacing labile ligands or slowing down the reductive elimination step.

Q: Can I use the Pinacol Ester instead of the Acid? A: Yes, and you probably should. If you cannot buy the pinacol ester, you can generate it in situ.

-

Protocol: Stir your boronic acid with 1.1 equivalents of Pinacol in THF for 30 minutes before adding the base, catalyst, and aryl halide.

-

Benefit: Boronic esters are much slower to hydrolyze (protodeboronate) than free boronic acids, releasing the active species slowly over time [2].

Q: I see a "homocoupling" dimer of my boronic acid. Why? A: This indicates oxygen leakage. The ortho-substituent makes the transmetallation slow. If Oxygen is present, the catalyst will preferentially perform an oxidative homocoupling of two boronic acid molecules rather than waiting for the difficult cross-coupling. Degas your solvents more thoroughly.

Visualizing the Competition

Understanding why speed matters: The race between Coupling and Hydrolysis.

Figure 2: Kinetic competition. The ortho-sulfonyl group accelerates the Red path. You must accelerate the Green path using active catalysts (SPhos) to win.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heterobiaryls. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorophenylboronic Acids. The Journal of Organic Chemistry, 73(18), 7113–7119.

Technical Support Center: Purification of 2-(Piperidin-1-ylsulfonyl)phenylboronic acid Coupling Products

Welcome to the technical support center for researchers, scientists, and drug development professionals working with "2-(Piperidin-1-ylsulfonyl)phenylboronic acid" in Suzuki-Miyaura coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to assist you in purifying your target compounds effectively. The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation, but purification of the resulting products can present unique challenges, especially with structurally complex building blocks like 2-(piperidin-1-ylsulfonyl)phenylboronic acid.[1] This guide is designed to provide you with the expertise and practical insights needed to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when using 2-(Piperidin-1-ylsulfonyl)phenylboronic acid in a Suzuki coupling?

A1: In any Suzuki-Miyaura coupling, a range of side products can complicate purification.[2] When using 2-(piperidin-1-ylsulfonyl)phenylboronic acid, you should be particularly aware of the following:

-

Homocoupling Products: These arise from the coupling of two molecules of the boronic acid or two molecules of your coupling partner (the aryl halide/triflate). This is often exacerbated by the presence of oxygen in the reaction mixture.[3]

-

Protodeborylation Byproducts: The boronic acid functional group can be replaced by a hydrogen atom from a proton source (like water or alcohols) in the reaction mixture, leading to the formation of 1-(phenylsulfonyl)piperidine.[2][4] This side reaction is often catalyzed by the base used in the coupling.[4]

-

Residual Palladium Catalyst: The palladium catalyst used in the reaction can be difficult to remove completely and may require specific purification techniques.

-

Unreacted Starting Materials: Incomplete reactions will leave you with unreacted 2-(piperidin-1-ylsulfonyl)phenylboronic acid and your aryl halide/triflate.

-

Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides, which may have different chromatographic behavior than the monomeric acid.

Q2: What is the recommended starting point for chromatographic purification of my coupling product?

A2: Flash column chromatography on silica gel is the most common and effective method for purifying Suzuki coupling products.[5][6][7] For products derived from 2-(piperidin-1-ylsulfonyl)phenylboronic acid, which will have a degree of polarity due to the sulfonyl and piperidinyl groups, a good starting point for your eluent system would be a gradient of ethyl acetate in hexanes.[6] You can monitor the reaction progress and determine the optimal solvent system using thin-layer chromatography (TLC).

Q3: My product containing the 2-(piperidin-1-ylsulfonyl)phenyl moiety is an oil and won't crystallize. What are my options?

A3: Obtaining a crystalline solid can be challenging, especially for complex molecules. If your product is an oil, here are a few strategies to consider:

-

Chromatography: As mentioned, flash column chromatography is a robust method for purifying oils.[8]

-

Salt Formation: If your coupled product contains a basic nitrogen (like the piperidine ring), you could attempt to form a salt (e.g., a hydrochloride salt). Salts are often crystalline even when the freebase is an oil.

-

Solvent Trituration: This involves washing the oil with a solvent in which your product is sparingly soluble, but the impurities are highly soluble. This can often induce crystallization or at least remove a significant portion of the impurities.

-

Kugelrohr Distillation: For thermally stable, high-boiling oils, Kugelrohr distillation under high vacuum can be an effective purification method.[8]

Q4: How can I remove residual palladium from my final product?

A4: Palladium residues are a common concern, especially in pharmaceutical applications. Here are a few effective methods:

-

Filtration through Celite®: After the reaction, filtering the mixture through a pad of Celite® can remove a significant amount of the palladium catalyst.[9]

-

Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.

-

Metal Scavengers: Commercially available silica-based or polymer-based metal scavengers with functional groups that chelate palladium can be very effective.

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification of your 2-(piperidin-1-ylsulfonyl)phenylboronic acid coupling products.

| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |